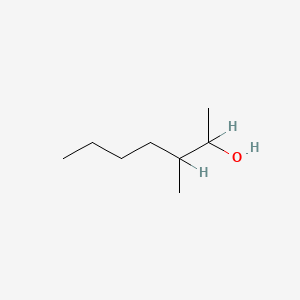

3-Methyl-2-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92762. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-6-7(2)8(3)9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZERMVMTUUAYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871367 | |

| Record name | 3-Methyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31367-46-1 | |

| Record name | 2-Heptanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031367461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Heptanol, 3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-2-heptanol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyl-2-heptanol

Introduction

This compound is a secondary alcohol with a branched eight-carbon chain. Its chemical and physical properties are of interest to researchers in various fields, including organic synthesis and analytical chemistry. This guide provides a comprehensive overview of its key characteristics, supported by experimental protocols for their determination.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in chemical reactions, and identification.

| Property | Value |

| Molecular Formula | C₈H₁₈O[1][2] |

| Molecular Weight | 130.23 g/mol [1][3][4] |

| IUPAC Name | 3-methylheptan-2-ol[1][2] |

| CAS Registry Number | 31367-46-1[1][5] (for racemic mixture) |

| Boiling Point | 167.2 °C at 760 mmHg[6] |

| Melting Point | -85 °C[6] |

| Density | 0.823 g/cm³[6] |

| Vapor Pressure | 0.567 mmHg at 25 °C[6] |

| Flash Point | 64.2 °C[6] |

| Refractive Index | 1.4250[6] |

| Water Solubility | As with other medium-chain alcohols, this compound is expected to have low solubility in water due to its significant nonpolar hydrocarbon portion.[7][8] |

| XLogP3 | 2.7[1][2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available and would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.[9][10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data for this compound is also available, providing information about its fragmentation pattern which is useful for its identification.[4][5][11]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13]

Apparatus:

-

Thiele tube or similar heating bath (e.g., MelTemp apparatus)[14][15]

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Liquid paraffin (B1166041) or other suitable heating oil

-

Bunsen burner or hot plate

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.[12]

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.[12]

-

Attach the test tube to the thermometer using a rubber band or thread.

-

Immerse the setup in the Thiele tube containing the heating oil, ensuring the sample is level with the thermometer bulb.[15]

-

Gently heat the side arm of the Thiele tube.[15]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, stop heating.[16]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[16]

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[17][18]

-

Add a known volume (e.g., 20 mL) of this compound to the graduated cylinder. Record the volume precisely.[17][19]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[17][18]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[20]

Determination of Solubility in Water

This protocol determines the miscibility of this compound in water.

Apparatus:

-

Test tubes

-

Pipettes or droppers

Procedure:

-

Place a small, measured amount (e.g., 1 mL) of distilled water into a test tube.

-

Add a few drops of this compound to the test tube.

-

Shake the test tube vigorously for 10-20 seconds.[21]

-

Allow the mixture to stand and observe if two distinct layers form (immiscible), if the liquid is cloudy (partially soluble), or if a single clear solution results (soluble).[21][22]

-

Record the observation. Given its structure, this compound is expected to be sparingly soluble or immiscible in water.[7]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the experimental characterization of the physical properties of a liquid chemical like this compound.

References

- 1. This compound | C8H18O | CID 35784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]

- 3. 3-Heptanol, 2-methyl-, (S)- | C8H18O | CID 6995680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Heptanol, 2-methyl- [webbook.nist.gov]

- 5. 2-Heptanol, 3-methyl- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 8. scribd.com [scribd.com]

- 9. 3-Heptanol, 2-methyl- [webbook.nist.gov]

- 10. 3-Heptanol, 2-methyl- [webbook.nist.gov]

- 11. 2-Heptanol, 3-methyl- [webbook.nist.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. phillysim.org [phillysim.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. wjec.co.uk [wjec.co.uk]

- 18. scribd.com [scribd.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. homesciencetools.com [homesciencetools.com]

- 21. bellevuecollege.edu [bellevuecollege.edu]

- 22. tsfx.edu.au [tsfx.edu.au]

A Comprehensive Technical Guide to 3-Methyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-heptanol, a secondary alcohol, is a chiral organic compound with applications in various fields of chemical research and industry. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, and a representative synthetic protocol. The information is curated to be a valuable resource for professionals in research, and drug development.

Chemical Identity

The standardized nomenclature and registry number for this compound are as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [1][4] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 165.00 to 167.00 °C @ 760.00 mm Hg | [5] |

| Flash Point | 148.00 °F (64.20 °C) (Closed Cup) | [5] |

| Vapor Pressure | 0.604 mmHg @ 25 °C (estimated) | [5] |

| XlogP3-AA | 2.7 (estimated) | [5] |

| Appearance | Colorless clear liquid (estimated) | [5] |

Experimental Protocols

Representative Synthesis: Grignard Reaction

The synthesis of this compound can be achieved through various organic synthesis routes. A common and effective method is the Grignard reaction, which involves the reaction of an organomagnesium halide with an aldehyde. Below is a representative protocol adapted from the synthesis of a structurally similar alcohol.

Reaction:

Materials and Equipment:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

5% aqueous NaOH solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, which is evident by the formation of bubbles. The mixture is then refluxed until most of the magnesium has reacted to form the Grignard reagent (pentylmagnesium bromide).

-

Reaction with Acetaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of acetaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Quenching and Extraction: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with a 5% aqueous NaOH solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The diethyl ether is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Logical Relationships in Synthesis

The synthesis of this compound via a Grignard reaction can be visualized as a logical workflow. The following diagram illustrates the key steps and transformations in this synthetic pathway.

Caption: Workflow for the Grignard Synthesis of this compound.

References

An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of 3-Methyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 3-Methyl-2-heptanol, a secondary alcohol with significant implications in various fields of chemical research and development. This document elucidates the chiral nature of the molecule, details its stereoisomers, and presents relevant physicochemical data. A generalized experimental approach for the separation of such chiral compounds is also outlined.

Introduction to the Stereochemistry of this compound

This compound (C8H18O) is a chiral molecule due to the presence of stereogenic centers.[1] Chirality is a fundamental concept in drug development and organic chemistry, as different stereoisomers of a molecule can exhibit markedly different biological activities and physical properties. Understanding the stereochemistry of this compound is therefore crucial for its application in stereospecific synthesis and for the development of enantiomerically pure compounds.

Identification of Chiral Centers

The molecular structure of this compound contains two chiral centers, also known as stereocenters. A chiral center is a carbon atom that is bonded to four different groups. In the case of this compound, these are located at the second and third carbon atoms of the heptane (B126788) chain.

-

C2 (Carbon-2): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and the rest of the carbon chain (-CH(CH3)(CH2)3CH3).

-

C3 (Carbon-3): This carbon is bonded to a methyl group (-CH3), a hydrogen atom (-H), the carbon atom bearing the hydroxyl group (-CH(OH)CH3), and a butyl group (-CH2CH2CH2CH3).

The presence of two chiral centers means that this compound can exist as a total of 2^2 = 4 distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers.

Stereoisomers of this compound

The four stereoisomers of this compound are designated by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an (R) or (S) configuration to each chiral center. The four stereoisomers are:

-

(2R, 3R)-3-Methyl-2-heptanol

-

(2S, 3S)-3-Methyl-2-heptanol

-

(2R, 3S)-3-Methyl-2-heptanol

-

(2S, 3R)-3-Methyl-2-heptanol

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing is diastereomeric.

Physicochemical Data of Stereoisomers

| Property | (2R, 3R)-3-Methyl-2-heptanol | (2S, 3S)-3-Methyl-2-heptanol | (2R, 3S)-3-Methyl-2-heptanol | (2S, 3R)-3-Methyl-2-heptanol |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |

| XLogP3-AA | 2.7 | 2.7 | 2.7 | 2.7 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | 1 |

| Rotatable Bond Count | 4 | 4 | 4 | 4 |

| Exact Mass | 130.135765193 Da | 130.135765193 Da | 130.135765193 Da | 130.135765193 Da |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | 20.2 Ų | 20.2 Ų |

| Heavy Atom Count | 9 | 9 | 9 | 9 |

Data is computed and sourced from PubChem.[2][3]

Experimental Protocols: A General Approach to Chiral Separation

While a specific, published experimental protocol for the synthesis and separation of this compound stereoisomers was not identified, a general and widely applicable methodology for the separation of chiral alcohols is through chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Representative Experimental Workflow: Chiral HPLC Separation

The following outlines a generalized workflow for the analytical or preparative separation of the stereoisomers of a chiral alcohol like this compound.

Caption: A generalized workflow for the chiral separation of this compound stereoisomers using HPLC.

Methodology Details:

-

Column Selection: The choice of the Chiral Stationary Phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating alcohol enantiomers. Screening several different chiral columns is a common starting point.

-

Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane (B92381) or heptane, with a polar modifier such as isopropanol (B130326) or ethanol. The ratio of the non-polar to polar solvent is optimized to achieve the best separation (resolution) of the stereoisomers.

-

Detection: A Refractive Index (RI) detector is commonly used for alcohols if they lack a UV chromophore. If derivatized, a UV detector can be employed.

-

Fraction Collection (Preparative Scale): For the isolation of individual stereoisomers, fractions corresponding to each eluting peak are collected. The solvent is then removed to yield the purified stereoisomer.

-

Analysis of Purity: The enantiomeric purity of the collected fractions should be confirmed, for example, by re-injecting them into the chiral HPLC system. The absolute configuration of the separated isomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparison to a stereochemically defined standard, if available.

Logical Relationships of Stereoisomers

The relationships between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

Caption: The stereoisomeric relationships of this compound.

This diagram illustrates that the (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other (enantiomers), as are the (2R,3S) and (2S,3R) isomers. All other relationships between the pairs are diastereomeric, meaning they are stereoisomers that are not mirror images of each other.

Conclusion

This compound possesses two chiral centers, giving rise to four distinct stereoisomers. While experimental data on the specific properties of each stereoisomer is limited in publicly accessible literature, computational data provides a useful starting point for researchers. The separation of these stereoisomers can be achieved using established chiral chromatography techniques. A thorough understanding of the stereochemistry of this compound is paramount for its application in stereospecific chemical synthesis and for the development of novel, enantiomerically pure molecules in the pharmaceutical and other industries. Further experimental investigation into the properties and synthesis of the individual stereoisomers of this compound is warranted to fully unlock their potential.

References

Navigating the Spectral Landscape of 3-Methyl-2-heptanol: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral characteristics of 3-Methyl-2-heptanol. Aimed at researchers, scientists, and professionals in drug development, this document compiles predicted spectral data, outlines a general experimental protocol for NMR analysis, and presents a structural representation of the molecule.

Note on Data: Despite extensive searches of scientific literature and spectral databases, experimentally derived ¹H and ¹³C NMR data for this compound are not publicly available. The data presented in this guide are predicted values generated from computational models and should be used as a reference and for comparison with experimentally obtained spectra.

Chemical Structure and Atom Numbering

To facilitate the interpretation of the NMR data, the chemical structure of this compound and the corresponding atom numbering are provided below.

Caption: Chemical structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the following table. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H1 | 1.18 | Doublet | 6.2 |

| H2 | 3.78 | Multiplet | |

| H3 | 1.55 | Multiplet | |

| H4 | 1.25-1.40 | Multiplet | |

| H5 | 1.25-1.40 | Multiplet | |

| H6 | 1.25-1.40 | Multiplet | |

| H7 | 0.90 | Triplet | 7.0 |

| H8 | 0.88 | Doublet | 6.8 |

| OH | Variable | Singlet (broad) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below. Chemical shifts (δ) are reported in ppm relative to TMS.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 23.5 |

| C2 | 68.9 |

| C3 | 40.8 |

| C4 | 29.5 |

| C5 | 29.2 |

| C6 | 22.9 |

| C7 | 14.1 |

| C8 | 15.2 |

General Experimental Protocol for NMR Spectroscopy

The following provides a generalized procedure for obtaining ¹H and ¹³C NMR spectra of a liquid alcohol sample like this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the liquid analyte in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

-

The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is tuned and shimmed for the specific probe and solvent to ensure optimal magnetic field homogeneity.

3. ¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral width: 0-15 ppm

-

4. ¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and improve signal-to-noise.

-

Key acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.

-

Spectral width: 0-220 ppm

-

5. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software.

-

Processing steps include:

-

Fourier transformation

-

Phase correction

-

Baseline correction

-

Integration of signals (for ¹H NMR)

-

Peak picking to determine chemical shifts.

-

Logical Workflow for NMR-based Structural Elucidation

The process of identifying an unknown compound like this compound using NMR spectroscopy follows a logical workflow.

Caption: A generalized workflow for structure elucidation using NMR spectroscopy.

Mass spectrometry fragmentation pattern of 3-Methyl-2-heptanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-2-heptanol

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular identification and structural elucidation.

Core Fragmentation Pathways

The mass spectrum of this compound is characterized by several key fragmentation pathways common to secondary alcohols.[1][2] The molecular ion peak (M+) at m/z 130 is typically of low abundance or absent, a common feature for alcohols which readily undergo fragmentation.[1][2]

a) Alpha-Cleavage:

Alpha-cleavage, the scission of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, is a dominant fragmentation mechanism for alcohols.[3][4] This process is favored due to the formation of a resonance-stabilized oxonium ion.[3][5] For this compound, two primary alpha-cleavage routes exist:

-

Cleavage of the C2-C3 bond: This involves the loss of a sec-butyl radical (•CH(CH₃)C₄H₉). This pathway leads to the formation of a resonance-stabilized fragment with a mass-to-charge ratio (m/z) of 45. This is often the base peak in the spectrum of such secondary alcohols.

-

Cleavage of the C1-C2 bond: This results in the loss of a methyl radical (•CH₃). The resulting fragment ion has an m/z of 115.

b) Dehydration (Loss of Water):

Alcohols frequently undergo dehydration, leading to the elimination of a water molecule and the formation of a fragment ion at [M-18].[1][5] For this compound, this corresponds to a peak at m/z 112.

c) Hydrocarbon Fragmentation:

The aliphatic chain of the molecule can also undergo fragmentation, leading to a series of hydrocarbon fragments. These typically appear as clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (B1212753) (-CH₂-) groups.[2] Prominent peaks can be observed at m/z 57 (loss of a C₅H₁₁ radical) and m/z 43 (propyl cation).

Quantitative Data Summary

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound.

| m/z | Relative Intensity (%) | Proposed Ion Structure/Identity |

| 45 | 100 | [CH₃CH=OH]⁺ (Base Peak from alpha-cleavage) |

| 57 | ~40 | [C₄H₉]⁺ |

| 70 | ~35 | [M - C₄H₁₀]⁺• (Loss of butane) |

| 43 | ~30 | [C₃H₇]⁺ |

| 87 | ~25 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 112 | ~5 | [M - H₂O]⁺• (Dehydration) |

| 115 | <5 | [M - CH₃]⁺ (Alpha-cleavage) |

| 130 | <1 | [C₈H₁₈O]⁺• (Molecular Ion) |

Note: Relative intensities are approximate and can vary slightly depending on the specific instrument and experimental conditions.

Experimental Protocols

The data presented here is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

a) Sample Preparation:

-

Standard Preparation: A stock solution of this compound is prepared at a concentration of 1 mg/mL in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

Working Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve for quantitative analysis if required.

b) GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of volatile alcohols.[3]

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full Scan, with a mass range of m/z 35-300.[3]

c) Data Analysis:

-

Peak Identification: The chromatographic peak corresponding to this compound is identified based on its retention time.

-

Mass Spectrum Confirmation: The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The fragmentation pattern, including the base peak and other significant ions, is used for structural confirmation.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

The Natural Occurrence and Biological Significance of 3-Methyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3-Methyl-2-heptanol in insects, with a focus on its role as a semiochemical. While initial database entries suggested its presence in the plant Curcuma zedoaria, a thorough review of the peer-reviewed literature does not currently corroborate this finding. This guide summarizes the available quantitative data, details relevant experimental protocols for extraction and analysis, and describes the hypothesized signaling pathway involved in its perception by insects. The information is presented to support further research into the chemical ecology and potential applications of this volatile organic compound.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in the animal kingdom, specifically within insects. Its role as a semiochemical, a chemical substance that carries a message, has been noted in the context of ant communication.

Occurrence in Insects

This compound is a component of the mandibular gland secretion of the ant species Crematogaster nigriceps. These secretions often play a crucial role in communication, such as in alarm signaling and defense.

Reported Occurrence in Plants: A Note of Caution

While some phytochemical databases list Curcuma zedoaria (white turmeric) as a plant source of this compound, extensive searches of peer-reviewed scientific literature on the volatile constituents of this plant's rhizomes, leaves, and flowers have not confirmed its presence. Numerous studies employing techniques such as gas chromatography-mass spectrometry (GC-MS) on various extracts of Curcuma zedoaria have identified a wide range of terpenoids and other volatile compounds, but this compound is not among the reported constituents. Therefore, the presence of this compound in Curcuma zedoaria should be considered uncorroborated at present and requires further investigation for verification.

Quantitative Data

To date, quantitative analysis of this compound has focused on its relative abundance within the complex mixture of volatile compounds in the mandibular gland secretions of Crematogaster nigriceps. Absolute concentration data is not yet available in the literature.

Table 1: Relative Abundance of this compound in the Mandibular Gland Secretion of Crematogaster nigriceps

| Compound | Chemical Class | Relative Abundance (%) |

| This compound | Alcohol | Present |

| 3-Methyl-2-heptanone | Ketone | Present |

| Other volatile compounds | Various | Present* |

*Note: The referenced study confirmed the presence of this compound as one of seven compounds unique to Crematogaster nigriceps among the three studied Crematogaster species. However, specific percentage values for each compound were not provided in a manner that allows for a precise quantitative comparison in this table. The study focused on the presence and absence of compounds across species.

Experimental Protocols

The following sections describe generalized experimental protocols for the extraction, identification, and quantification of this compound from insect glandular secretions. These protocols are based on established methods in the field of chemical ecology.

Sample Collection and Gland Dissection

-

Insect Collection : Collect worker ants of the species of interest (e.g., Crematogaster nigriceps) from a field location. It is advisable to flash-freeze the collected specimens in liquid nitrogen to preserve the chemical integrity of the glandular secretions and store them at -80°C until dissection.

-

Gland Dissection : Under a stereomicroscope, dissect the mandibular glands from the heads of the worker ants. Use fine forceps and dissection needles for this purpose. Place the dissected glands immediately into a pre-weighed glass vial containing a suitable solvent (e.g., hexane (B92381) or dichloromethane) to prevent the loss of volatile compounds.

Extraction of Volatile Compounds

-

Solvent Extraction : Macerate the dissected glands in the solvent within the glass vial using a glass rod.

-

Incubation : Allow the glands to extract for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to ensure complete extraction of the volatile compounds.

-

Filtration and Concentration : Filter the extract to remove solid debris. The resulting extract can be concentrated under a gentle stream of nitrogen if necessary to increase the concentration of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column : Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of volatile organic compounds.

-

GC Oven Program :

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp rate: Increase the temperature at a rate of 5°C/minute to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Injector and Detector Temperatures : Set the injector temperature to 250°C and the mass spectrometer transfer line temperature to 280°C.

-

Carrier Gas : Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/minute).

-

Mass Spectrometry Parameters :

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 40-550.

-

-

Compound Identification : Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard. The NIST Mass Spectral Library can be used for tentative identification.

-

Quantification : For absolute quantification, create a calibration curve using a series of known concentrations of the synthetic this compound standard. Add a known amount of an internal standard (a compound not present in the natural extract) to both the standards and the samples for accurate quantification.

Below is a diagram illustrating the general workflow for the analysis of insect glandular secretions.

Signaling Pathway

The perception of semiochemicals like this compound in insects is a complex process involving a series of molecular events that transduce the chemical signal into a neuronal response. While the specific signaling pathway for this compound has not been elucidated, a generalized olfactory signaling pathway for insects can be proposed.

The process begins with the diffusion of the volatile molecule through the pores of the insect's chemosensory sensilla, typically located on the antennae. Inside the sensillum lymph, the hydrophobic this compound molecule is thought to be bound by an Odorant-Binding Protein (OBP). The OBP transports the odorant to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the odorant to the OR, which forms a complex with a co-receptor (Orco), is believed to induce a conformational change that opens an ion channel. The resulting influx of cations depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.

The following diagram illustrates this hypothesized signaling pathway.

Conclusion

This compound is a naturally occurring semiochemical found in the mandibular glands of the ant Crematogaster nigriceps. While its presence in the plant kingdom, specifically in Curcuma zedoaria, has been suggested, this claim currently lacks support from the peer-reviewed scientific literature. This technical guide has provided an overview of the known quantitative data, detailed experimental protocols for its analysis from insect sources, and a hypothesized signaling pathway for its perception. Further research is needed to determine the absolute concentration of this compound in Crematogaster nigriceps, to definitively confirm or refute its presence in Curcuma zedoaria, and to elucidate the specific details of its biological activity and signaling cascade. Such studies will enhance our understanding of chemical communication in insects and could pave the way for novel applications in pest management and other fields.

An In-depth Technical Guide to the Biosynthesis Pathway of Branched-Chain Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the production of branched-chain secondary alcohols. These compounds are of significant interest as biofuels and as chiral building blocks for the synthesis of pharmaceuticals. This document details the key enzymes, their quantitative characteristics, relevant experimental protocols, and the intricate regulatory networks governing their production.

Core Biosynthetic Pathway

The primary route for the biosynthesis of branched-chain secondary alcohols, such as isobutanol and 3-methyl-1-butanol, originates from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine. This pathway, often referred to as the Ehrlich pathway, involves a two-step conversion of the corresponding α-keto acids.

The central intermediate, 2-ketoisovalerate, is derived from the valine biosynthesis pathway. This α-keto acid can be decarboxylated to isobutyraldehyde (B47883) by the enzyme α-keto acid decarboxylase (KDC). Subsequently, the aldehyde is reduced to isobutanol by an alcohol dehydrogenase (ADH). Similarly, 2-ketoisocaproate and 2-keto-3-methylvalerate, derived from leucine and isoleucine biosynthesis respectively, can be converted to 3-methyl-1-butanol and 2-methyl-1-butanol.

dot

Quantitative Data on Key Enzymes

The efficiency of branched-chain secondary alcohol production is largely dependent on the kinetic properties of the key enzymes, α-keto acid decarboxylase (KDC) and alcohol dehydrogenase (ADH). The following tables summarize the kinetic parameters of these enzymes from various microbial sources.

Table 1: Kinetic Parameters of α-Keto Acid Decarboxylases (KDCs)

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Lactococcus lactis | α-Ketoisovalerate | 1.4 ± 0.2 | 10.2 ± 0.5 | 7.3 x 103 | [1] |

| Lactococcus lactis | α-Ketoisocaproate | 0.9 ± 0.1 | 8.5 ± 0.4 | 9.4 x 103 | [1] |

| Lactococcus lactis | Phenylpyruvate | 0.5 ± 0.1 | 5.1 ± 0.2 | 1.0 x 104 | [1] |

| Psychrobacter cryohalolentis K5 | 3-Methylbutanal | 20 | 20 | 1000 | [1] |

| Psychrobacter cryohalolentis K5 | Butanal | 17 | 12 | 705 | [1] |

| Psychrobacter cryohalolentis K5 | Phenylacetaldehyde | 65 | 33 | 508 | [1] |

Table 2: Substrate Specificity of Alcohol Dehydrogenases (ADHs)

| Enzyme Source | Substrate | Relative Activity (%) | Reference |

| Haloferax volcanii (HvADH1) | Ethanol | 100 | [2] |

| Haloferax volcanii (HvADH1) | 1-Propanol | 95 | [2] |

| Haloferax volcanii (HvADH1) | 1-Butanol | 15 | [2] |

| Haloferax volcanii (HvADH2) | 1-Butanol | 100 | [2] |

| Haloferax volcanii (HvADH2) | 1-Pentanol | 85 | [2] |

| Haloferax volcanii (HvADH2) | Benzyl alcohol | 70 | [2] |

Regulatory Mechanisms

The biosynthesis of branched-chain secondary alcohols is intricately regulated at both the genetic and enzymatic levels, primarily through the control of the upstream amino acid biosynthesis pathways. In organisms like Escherichia coli, these pathways are subject to feedback inhibition and transcriptional regulation.

dot

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of branched-chain secondary alcohol biosynthesis.

Expression and Purification of α-Keto Acid Decarboxylase (KivD)

This protocol describes the expression of recombinant KivD from Lactococcus lactis in E. coli and its subsequent purification.

Materials:

-

E. coli BL21(DE3) cells harboring a pET vector with the kivd gene

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

Procedure:

-

Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the expression strain.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the protein with 5 column volumes of elution buffer.

-

Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.

Enzyme Assay for α-Keto Acid Decarboxylase (KivD)

This spectrophotometric assay measures the activity of KivD by monitoring the consumption of the α-keto acid substrate.

Materials:

-

Purified KivD enzyme

-

Assay buffer (50 mM sodium phosphate, pH 6.5)

-

Substrate stock solution (e.g., 100 mM 2-ketoisovalerate in assay buffer)

-

Cofactor solution (5 mM MgCl2, 1.5 mM Thiamine diphosphate (B83284) (ThDP))

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 170 µL of assay buffer with cofactors.

-

Add 20 µL of the substrate stock solution to the reaction mixture.

-

Initiate the reaction by adding 10 µL of the purified enzyme solution.

-

Immediately measure the absorbance at 313 nm (for 2-ketoisovalerate) at 30°C.[3]

-

Monitor the decrease in absorbance over time.

-

Calculate the enzyme activity based on the initial linear rate of substrate consumption, using the molar extinction coefficient of the substrate.

Quantification of Branched-Chain Alcohols by HPLC

This protocol outlines a method for the quantification of isobutanol and 3-methyl-1-butanol from fermentation broth.

Materials:

-

Fermentation broth samples

-

Standards of isobutanol and 3-methyl-1-butanol

-

HPLC system with a Refractive Index (RI) detector

-

Aminex HPX-87H column (or equivalent)

-

Mobile phase: 5 mM H2SO4

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a standard curve by diluting the alcohol standards in the fermentation medium to a range of known concentrations.

-

Clarify the fermentation broth samples by centrifugation at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Set the HPLC column temperature to 60°C and the mobile phase flow rate to 0.6 mL/min.

-

Inject 20 µL of the prepared standards and samples.

-

Identify and quantify the alcohols based on the retention times and peak areas of the standards.

Experimental and Logical Workflows

The development of microbial strains for efficient production of branched-chain secondary alcohols follows a systematic workflow.

dot

References

In-Depth Technical Guide: Safety, Toxicity, and Handling of 3-Methyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, toxicity, and handling information for 3-Methyl-2-heptanol (CAS No: 31367-46-1), a secondary alcohol with applications in various research and development settings. The following sections detail its hazard profile, toxicological data, and recommended handling procedures to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C8H18O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| Appearance | Colorless clear liquid (estimated) | The Good Scents Company[2] |

| Boiling Point | 165.00 to 167.00 °C @ 760.00 mm Hg | The Good Scents Company[2] |

| Flash Point | 148.00 °F (64.20 °C) (estimated) | The Good Scents Company[2] |

| Vapor Pressure | 0.604000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[2] |

| Water Solubility | 1140 mg/L @ 25 °C (experimental) | The Good Scents Company[2] |

| LogP (o/w) | 2.565 (estimated) | The Good Scents Company[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification Summary [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Pictograms:

Danger

Signal Word: Danger

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the PubChem database, including P261, P264, P280, P302+P352, P305+P351+P338, and P310.

Toxicological Profile

Detailed toxicological data for this compound is not extensively available in the public domain. The GHS classification is based on aggregated data from notifications to the ECHA C&L Inventory.[1] While specific quantitative data such as LD50 and LC50 values for this compound are not readily found in the searched literature, the hazard classifications indicate significant irritation potential.

It is important to distinguish this compound from its isomers, as their toxicological profiles may differ. For instance, 2-Methyl-2-heptanol has a reported intraperitoneal LD50 of 170 mg/kg in rats, causing ataxia and effects on the liver, kidney, ureter, and bladder.[3][4] However, this data should not be directly extrapolated to this compound without further investigation.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not provided in the publicly available safety data sheets or chemical databases. The GHS classifications are derived from aggregated data submitted by chemical suppliers to regulatory bodies.[1] These studies would likely have followed standardized OECD or equivalent guidelines for testing skin and eye irritation and respiratory effects.

For researchers needing to conduct their own safety assessments, the following standard protocols would be relevant:

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 403: Acute Inhalation Toxicity

Handling and Storage

Safe handling and storage are crucial to minimize exposure and associated risks.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE): [6]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing vapors or mist.[6]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][8]

-

Handle in accordance with good industrial hygiene and safety practices.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][8]

-

Incompatible materials include strong oxidizing agents and strong acids.[7][8]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Accidental Release Measures

In the event of a spill:

-

Evacuate personnel to a safe area.

-

Remove all sources of ignition.[5]

-

Wear appropriate personal protective equipment.[5]

-

Ventilate the area.

-

Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.[5]

-

Prevent the spill from entering drains or waterways.

Logical Workflow for Handling and Safety

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

Caption: Workflow for Safe Handling of this compound.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not available in the searched scientific literature. Given its classification as an irritant, it is likely to induce localized inflammatory responses upon contact with skin, eyes, or the respiratory tract. However, the precise molecular mechanisms and signaling cascades involved have not been elucidated.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal risk assessment. Users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all applicable local, state, and federal regulations regarding the handling and disposal of this chemical.

References

- 1. This compound | C8H18O | CID 35784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 31367-46-1 [thegoodscentscompany.com]

- 3. 2-Methyl-2-heptanol | C8H18O | CID 12242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-heptanol - Hazardous Agents | Haz-Map [haz-map.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Solubility Profile of 3-Methyl-2-heptanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Methyl-2-heptanol in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility, the underlying chemical principles, and a detailed experimental protocol for determining precise solubility parameters in your laboratory setting.

Core Concepts: Understanding the Solubility of Alcohols

The solubility of an alcohol like this compound is governed by its molecular structure. As a branched-chain alcohol with eight carbon atoms, its solubility behavior is a balance between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the hydrocarbon portion interacts favorably with nonpolar solvents through van der Waals forces.

Generally, alcohols are soluble in a wide range of organic solvents. Shorter-chain alcohols exhibit high miscibility with polar solvents, including water. As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents. This compound, with its C8 structure, is expected to be readily soluble in most common organic solvents.

Qualitative Solubility Data

| Solvent Class | Solvent Name | Expected Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[1] | |

| Isopropanol | Soluble | |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Hydrocarbons | Hexane | Soluble |

| Toluene | Soluble | |

| Chlorinated | Dichloromethane | Soluble |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in specific organic solvents, the following experimental protocol can be employed. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring to ensure saturation is reached.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop the stirring and allow the excess solute to settle for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected sample.

-

Dilute the sample to a known volume with the same organic solvent.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound in the respective solvent.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

-

Handle all organic solvents with care, as they may be flammable and/or toxic.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

Unveiling the Aromatic Architect: A Technical Guide to the Discovery and History of 3-Methyl-2-heptanol and its Isomers as Semiochemicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 3-Methyl-2-heptanol and its structurally related isomers as critical semiochemicals in the insect world. While direct research on this compound as a primary pheromone is limited, its isomers, particularly 4-methyl-3-heptanol (B77350), and the related ketone, 4-methyl-3-heptanone (B36217), have been extensively studied. This document synthesizes the available scientific literature to present a comprehensive overview of their identification, behavioral effects, and the experimental methodologies employed in their characterization.

Introduction to this compound and its Analogs as Semiochemicals

Semiochemicals are chemical substances that carry information between organisms. Within this class, pheromones mediate interactions between individuals of the same species. Alcohols and ketones with methyl-branched carbon chains are common motifs in the chemical language of insects, often functioning as alarm pheromones, trail pheromones, or aggregation pheromones. While this compound's specific role remains less defined, its isomers have been identified as key signaling molecules in various insect orders, most notably Hymenoptera (ants) and Coleoptera (bark beetles).

Discovery and Identification

The journey to understanding these semiochemicals began with the isolation and identification of volatile compounds from insect glands. Early investigations into the chemical communication of ants and bark beetles led to the discovery of several behaviorally active compounds, including isomers of methylheptanol.

A significant breakthrough was the identification of 4-methyl-3-heptanone and 4-methyl-3-heptanol from the mandibular glands of various ant species, where they function as alarm pheromones. For instance, in the Texas leaf-cutter ant, Atta texana, 4-methyl-3-heptanone was identified as a potent alarm pheromone. Similarly, a blend of 4-methyl-3-heptanone and 4-methyl-3-heptanol has been identified as the putative alarm pheromone in the clonal raider ant, Ooceraea biroi.

Stereoisomers of 4-methyl-3-heptanol have also been recognized as major components of aggregation pheromones in several species of bark beetles.

The primary techniques used for the identification of these compounds include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the chemical components of glandular secretions or headspace volatiles.

-

Gas Chromatography-Electroantennography (GC-EAD): To identify which of the separated compounds elicit a physiological response in the insect's antenna.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the identified active compounds.

Quantitative Data on Behavioral and Electrophysiological Responses

The behavioral and physiological responses of insects to these semiochemicals are typically dose-dependent. The following tables summarize key quantitative data from studies on isomers and related ketones of this compound.

Table 1: Behavioral Responses to 4-Methyl-3-heptanone in Ants

| Ant Species | Compound | Concentration | Behavioral Response |

| Atta texana | 4-Methyl-3-heptanone | Low concentrations | Attraction, Alertness |

| Atta texana | 4-Methyl-3-heptanone | High concentrations | Alarm, Repulsion |

| Ooceraea biroi | 4-Methyl-3-heptanone | Not specified | Alarm, increased locomotion |

Table 2: Electrophysiological (EAG) Responses to 4-Methyl-3-heptanone and 4-Methyl-3-heptanol in Ooceraea biroi

| Compound | Response (relative to control) |

| 4-Methyl-3-heptanone | Significant EAG response |

| 4-Methyl-3-heptanol | Significant EAG response |

Table 3: Field Bioassay Results for Stereoisomers of 4-Methyl-3-heptanol with the Almond Bark Beetle, Scolytus amygdali

| Stereoisomer | Behavioral Effect |

| (3S,4S)-4-methyl-3-heptanol | Attraction (in combination with a synergist) |

| (3R,4S)-4-methyl-3-heptanol | Inhibitory |

| (3R,4R)-4-methyl-3-heptanol | Inhibitory |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of these semiochemicals.

-

Insect Collection and Gland Dissection: Collect insects from a laboratory colony or the field. Anesthetize the insects by cooling. Dissect the target glands (e.g., mandibular glands, poison glands) under a stereomicroscope in a saline solution.

-

Solvent Extraction: Place the dissected glands in a vial with a suitable volatile solvent (e.g., hexane, dichloromethane) to extract the chemical constituents.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject a small volume of the extract into a GC-MS system.

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the compounds.

-

Set the oven temperature program to ramp from a low temperature (e.g., 40°C) to a high temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

-

The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra are compared to a library (e.g., NIST) for tentative identification.

-

-

Gas Chromatography-Electroantennographic Detection (GC-EAD):

-

Split the effluent from the GC column between the MS detector and an electroantennogram setup.

-

Mount an excised insect antenna between two electrodes.

-

As compounds elute from the GC, record any depolarization of the antennal membrane, which indicates a physiological response.

-

Correlate the timing of the EAG response with the peaks on the chromatogram to identify biologically active compounds.

-

-

Structure Confirmation: Synthesize authentic standards of the candidate compounds and compare their GC retention times and mass spectra with those of the natural products.

-

Colony Maintenance: Maintain ant colonies in the laboratory under controlled conditions of temperature, humidity, and light.

-

Arena Setup: Use a clean, neutral arena (e.g., a petri dish lined with filter paper) for the assays.

-

Stimulus Application: Apply a known concentration of the synthetic semiochemical dissolved in a solvent to a small piece of filter paper or another substrate. Use a solvent-only control.

-

Behavioral Observation: Introduce a single ant or a group of ants into the arena and record their behavior for a set period. Quantifiable behaviors may include:

-

Attraction/Repulsion: Time spent in different quadrants of the arena relative to the stimulus.

-

Locomotor Activity: Distance moved, speed, and turning rate.

-

Alarm Behavior: Gaster raising, mandible opening, and erratic running.

-

-

Data Analysis: Use appropriate statistical tests to compare the behavioral responses to the semiochemical with the control.

Visualizations of Workflows and Pathways

The following diagrams illustrate the key processes involved in the discovery and action of these semiochemicals.

Caption: Workflow for the identification of insect semiochemicals.

Caption: Generalized olfactory signaling pathway in insects.

Conclusion

The study of this compound and its isomers as semiochemicals provides a fascinating window into the complex world of insect chemical communication. While the specific role of this compound is an area ripe for further investigation, the well-documented functions of its isomers as potent alarm and aggregation pheromones highlight the significance of this class of compounds in mediating critical insect behaviors. The experimental protocols and data presented herein offer a foundational understanding for researchers and professionals engaged in the fields of chemical ecology, pest management, and the development of novel semiochemical-based technologies. Future research focusing on the stereospecific synthesis and bioassays of all this compound isomers will be crucial in fully elucidating their potential roles in insect communication.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3-Methyl-2-heptanol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the enantioselective synthesis of the four stereoisomers of 3-Methyl-2-heptanol: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Due to the limited availability of direct literature precedents for this specific molecule, the following protocols are based on well-established and analogous synthetic methodologies for similar chiral alcohols. Optimization of the described conditions may be necessary to achieve the desired yields and stereoselectivities.

Introduction

This compound is a chiral alcohol with two stereocenters, resulting in four possible stereoisomers. The precise stereochemistry of such molecules is often critical in determining their biological activity, making enantioselective synthesis a crucial aspect of their study and application in fields such as drug development and flavor chemistry. This document outlines three primary strategies for the stereocontrolled synthesis of this compound stereoisomers:

-

Diastereoselective Reduction of a Chiral Ketone: This approach involves the synthesis of an enantioenriched ketone precursor, followed by a diastereoselective reduction to establish the second stereocenter.

-

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), allows for the asymmetric alkylation of a ketone to create a chiral center with high enantiomeric excess.

-

Enzymatic Kinetic Resolution: This method involves the selective acylation of one enantiomer of a racemic mixture of this compound using a lipase, allowing for the separation of the unreacted enantiomer and the acylated product.

Data Presentation

The following tables summarize the expected outcomes for the proposed synthetic routes. Please note that these are target values based on analogous reactions and may vary.

Table 1: Summary of Diastereoselective Reduction of (R)-3-Methyl-2-heptanone

| Reducing Agent | Diastereomeric Ratio (syn:anti) | Expected Major Isomer |

| NaBH₄ | 70:30 | (2S,3R)-syn |

| L-Selectride® | >95:5 | (2R,3R)-anti |

Table 2: Summary of Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Alkylating Agent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Ketone |

| (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Methyl Iodide | >95% | >95% (R) |

| (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | Methyl Iodide | >95% | >95% (S) |

Table 3: Summary of Lipase-Catalyzed Kinetic Resolution

| Lipase | Acyl Donor | Conversion | Enantiomeric Excess (ee) of Unreacted Alcohol | Enantiomeric Excess (ee) of Acylated Product |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate (B1210297) | ~50% | >99% | >99% |

Experimental Protocols

Protocol 1: Diastereoselective Reduction of (R)-3-Methyl-2-heptanone

This protocol describes the synthesis of (2S,3R)- and (2R,3R)-3-Methyl-2-heptanol starting from the enantioenriched (R)-3-Methyl-2-heptanone.

1.1 Synthesis of (R)-3-Methyl-2-heptanone (Not detailed, assumed available)

1.2 Diastereoselective Reduction to (2S,3R)-3-Methyl-2-heptanol (syn-product)

-

Materials: (R)-3-Methyl-2-heptanone, Methanol (MeOH), Sodium borohydride (B1222165) (NaBH₄), Diethyl ether (Et₂O), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve (R)-3-Methyl-2-heptanone (1.0 eq) in anhydrous MeOH in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NaBH₄ (1.1 eq) in small portions to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with Et₂O (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

-

1.3 Diastereoselective Reduction to (2R,3R)-3-Methyl-2-heptanol (anti-product)

-

Materials: (R)-3-Methyl-2-heptanone, Anhydrous tetrahydrofuran (B95107) (THF), L-Selectride® (1.0 M solution in THF), Diethyl ether (Et₂O), Saturated aqueous sodium bicarbonate (NaHCO₃), Hydrogen peroxide (30% solution), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve (R)-3-Methyl-2-heptanone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add L-Selectride® (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by the careful addition of 30% H₂O₂.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the mixture with Et₂O (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Chiral Auxiliary-Mediated Synthesis of (R)- and (S)-3-Methyl-2-heptanone

This protocol outlines the synthesis of enantiomerically enriched 3-Methyl-2-heptanone using the SAMP/RAMP hydrazone method, which can then be reduced to the corresponding alcohol stereoisomers as described in Protocol 1.

-

Materials: 2-Heptanone (B89624), (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), Benzene (B151609), Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Methyl iodide (MeI), Diethyl ether (Et₂O), Saturated aqueous sodium bicarbonate (NaHCO₃), Ozone (O₃), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Hydrazone Formation: Reflux a solution of 2-heptanone (1.0 eq) and SAMP or RAMP (1.2 eq) in benzene with azeotropic removal of water until the reaction is complete (TLC monitoring). Remove the solvent under reduced pressure.

-

Asymmetric Alkylation:

-

Dissolve the crude hydrazone in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-BuLi (1.2 eq) and stir for 2 hours at -78 °C.

-

Add MeI (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with Et₂O.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate.

-

-

Ozonolysis:

-

Dissolve the crude alkylated hydrazone in dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Work up the reaction by adding a reducing agent (e.g., triphenylphosphine (B44618) or dimethyl sulfide) and allowing it to warm to room temperature.

-

Purify the resulting chiral ketone by flash column chromatography.

-

-

Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methyl-2-heptanol

This protocol describes the resolution of a racemic mixture of this compound.

-

Materials: (±)-3-Methyl-2-heptanol, Candida antarctica Lipase B (CALB, immobilized), Vinyl acetate, Anhydrous hexane.

-

Procedure:

-

To a solution of (±)-3-Methyl-2-heptanol (1.0 eq) in anhydrous hexane, add immobilized CALB.

-

Add vinyl acetate (0.6 eq) and stir the mixture at room temperature.

-

Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

-

When the conversion reaches approximately 50%, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol and the acetylated product by flash column chromatography.

-

Mandatory Visualization

Caption: Synthetic strategies for this compound.

Application Notes and Protocols for the Synthesis of 3-Methyl-2-heptanol via Grignard Reaction

Abstract